N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxybenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound . Finally, the methoxybenzamide group is attached via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide is unique due to its combination of an indole moiety, a piperidine ring, and a methoxybenzamide group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-18-7-4-6-16(13-18)21(26)23-17-9-11-25(12-10-17)22(27)20-14-15-5-2-3-8-19(15)24-20/h2-8,13-14,17,24H,9-12H2,1H3,(H,23,26) |
InChI Key |
JDQBCAKTCSCPDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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